Welcome to the BenchChem Online Store!
molecular formula Na B1245947 Sodium-23

Sodium-23

Cat. No. B1245947
M. Wt: 22.989769 g/mol
InChI Key: KEAYESYHFKHZAL-IGMARMGPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09434728B1

Procedure details

The sodium salt of (2S, 5R)-6-sulfooxy-2-(tert-butoxycarbonylaminomethyl)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane (2.4 g, 0.006 moles) was suspended in dichloromethane (6 ml) and to the reaction mixture was slowly added trifluoroacetic acid (6 ml) at about 0-5° C. The reaction mixture was stirred between about 0-5° C. for additional 2 hours. The solvent and excess trifluoroacetic acid was evaporated under vacuum below 40° C. to approximately ⅓ of its original volume to provide pale yellow oily residue. This oily residue was triturated with diethyl ether and ether was decanted (40 ml×2). The crude solid was again triturated with dichloromethane (40 ml×2) and solvents were decanted. The final solid was dried under vacuum below 40° C. to furnish 2.2 g of sodium and trifluoroacetic acid salt of (2S, 5R)-6-sulfooxy-2-(aminomethyl)-7-oxo-1,6-diaza-bicyclo [3.2.1]octane (X) (90% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(2S, 5R)-6-sulfooxy-2-(tert-butoxycarbonylaminomethyl)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane
Quantity
2.4 g
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
reactant
Reaction Step Four
Quantity
6 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na:1].[S:2]([O:6][N:7]1[C:13](=[O:14])[N:12]2[CH2:15][C@H:8]1[CH2:9][CH2:10][C@H:11]2[CH2:16][NH:17]C(OC(C)(C)C)=O)([OH:5])(=[O:4])=[O:3].FC(F)(F)C(O)=O>ClCCl>[Na:1].[S:2]([O:6][N:7]1[C:13](=[O:14])[N:12]2[CH2:15][C@H:8]1[CH2:9][CH2:10][C@H:11]2[CH2:16][NH2:17])([OH:5])(=[O:3])=[O:4] |^1:0,34|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
(2S, 5R)-6-sulfooxy-2-(tert-butoxycarbonylaminomethyl)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane
Quantity
2.4 g
Type
reactant
Smiles
S(=O)(=O)(O)ON1[C@@H]2CC[C@H](N(C1=O)C2)CNC(=O)OC(C)(C)C
Step Four
Name
Quantity
6 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Five
Name
Quantity
6 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred between about 0-5° C. for additional 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at about 0-5° C
CUSTOM
Type
CUSTOM
Details
The solvent and excess trifluoroacetic acid was evaporated under vacuum below 40° C. to approximately ⅓ of its original volume
CUSTOM
Type
CUSTOM
Details
to provide pale yellow oily residue
CUSTOM
Type
CUSTOM
Details
This oily residue was triturated with diethyl ether and ether
CUSTOM
Type
CUSTOM
Details
was decanted (40 ml×2)
CUSTOM
Type
CUSTOM
Details
The crude solid was again triturated with dichloromethane (40 ml×2) and solvents
CUSTOM
Type
CUSTOM
Details
were decanted
CUSTOM
Type
CUSTOM
Details
The final solid was dried under vacuum below 40° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[Na]
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
Name
Type
product
Smiles
S(=O)(=O)(O)ON1[C@@H]2CC[C@H](N(C1=O)C2)CN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09434728B1

Procedure details

The sodium salt of (2S, 5R)-6-sulfooxy-2-(tert-butoxycarbonylaminomethyl)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane (2.4 g, 0.006 moles) was suspended in dichloromethane (6 ml) and to the reaction mixture was slowly added trifluoroacetic acid (6 ml) at about 0-5° C. The reaction mixture was stirred between about 0-5° C. for additional 2 hours. The solvent and excess trifluoroacetic acid was evaporated under vacuum below 40° C. to approximately ⅓ of its original volume to provide pale yellow oily residue. This oily residue was triturated with diethyl ether and ether was decanted (40 ml×2). The crude solid was again triturated with dichloromethane (40 ml×2) and solvents were decanted. The final solid was dried under vacuum below 40° C. to furnish 2.2 g of sodium and trifluoroacetic acid salt of (2S, 5R)-6-sulfooxy-2-(aminomethyl)-7-oxo-1,6-diaza-bicyclo [3.2.1]octane (X) (90% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(2S, 5R)-6-sulfooxy-2-(tert-butoxycarbonylaminomethyl)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane
Quantity
2.4 g
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
reactant
Reaction Step Four
Quantity
6 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na:1].[S:2]([O:6][N:7]1[C:13](=[O:14])[N:12]2[CH2:15][C@H:8]1[CH2:9][CH2:10][C@H:11]2[CH2:16][NH:17]C(OC(C)(C)C)=O)([OH:5])(=[O:4])=[O:3].FC(F)(F)C(O)=O>ClCCl>[Na:1].[S:2]([O:6][N:7]1[C:13](=[O:14])[N:12]2[CH2:15][C@H:8]1[CH2:9][CH2:10][C@H:11]2[CH2:16][NH2:17])([OH:5])(=[O:3])=[O:4] |^1:0,34|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
(2S, 5R)-6-sulfooxy-2-(tert-butoxycarbonylaminomethyl)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane
Quantity
2.4 g
Type
reactant
Smiles
S(=O)(=O)(O)ON1[C@@H]2CC[C@H](N(C1=O)C2)CNC(=O)OC(C)(C)C
Step Four
Name
Quantity
6 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Five
Name
Quantity
6 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred between about 0-5° C. for additional 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at about 0-5° C
CUSTOM
Type
CUSTOM
Details
The solvent and excess trifluoroacetic acid was evaporated under vacuum below 40° C. to approximately ⅓ of its original volume
CUSTOM
Type
CUSTOM
Details
to provide pale yellow oily residue
CUSTOM
Type
CUSTOM
Details
This oily residue was triturated with diethyl ether and ether
CUSTOM
Type
CUSTOM
Details
was decanted (40 ml×2)
CUSTOM
Type
CUSTOM
Details
The crude solid was again triturated with dichloromethane (40 ml×2) and solvents
CUSTOM
Type
CUSTOM
Details
were decanted
CUSTOM
Type
CUSTOM
Details
The final solid was dried under vacuum below 40° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[Na]
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
Name
Type
product
Smiles
S(=O)(=O)(O)ON1[C@@H]2CC[C@H](N(C1=O)C2)CN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09434728B1

Procedure details

The sodium salt of (2S, 5R)-6-sulfooxy-2-(tert-butoxycarbonylaminomethyl)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane (2.4 g, 0.006 moles) was suspended in dichloromethane (6 ml) and to the reaction mixture was slowly added trifluoroacetic acid (6 ml) at about 0-5° C. The reaction mixture was stirred between about 0-5° C. for additional 2 hours. The solvent and excess trifluoroacetic acid was evaporated under vacuum below 40° C. to approximately ⅓ of its original volume to provide pale yellow oily residue. This oily residue was triturated with diethyl ether and ether was decanted (40 ml×2). The crude solid was again triturated with dichloromethane (40 ml×2) and solvents were decanted. The final solid was dried under vacuum below 40° C. to furnish 2.2 g of sodium and trifluoroacetic acid salt of (2S, 5R)-6-sulfooxy-2-(aminomethyl)-7-oxo-1,6-diaza-bicyclo [3.2.1]octane (X) (90% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(2S, 5R)-6-sulfooxy-2-(tert-butoxycarbonylaminomethyl)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane
Quantity
2.4 g
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
reactant
Reaction Step Four
Quantity
6 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na:1].[S:2]([O:6][N:7]1[C:13](=[O:14])[N:12]2[CH2:15][C@H:8]1[CH2:9][CH2:10][C@H:11]2[CH2:16][NH:17]C(OC(C)(C)C)=O)([OH:5])(=[O:4])=[O:3].FC(F)(F)C(O)=O>ClCCl>[Na:1].[S:2]([O:6][N:7]1[C:13](=[O:14])[N:12]2[CH2:15][C@H:8]1[CH2:9][CH2:10][C@H:11]2[CH2:16][NH2:17])([OH:5])(=[O:3])=[O:4] |^1:0,34|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
(2S, 5R)-6-sulfooxy-2-(tert-butoxycarbonylaminomethyl)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane
Quantity
2.4 g
Type
reactant
Smiles
S(=O)(=O)(O)ON1[C@@H]2CC[C@H](N(C1=O)C2)CNC(=O)OC(C)(C)C
Step Four
Name
Quantity
6 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Five
Name
Quantity
6 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred between about 0-5° C. for additional 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at about 0-5° C
CUSTOM
Type
CUSTOM
Details
The solvent and excess trifluoroacetic acid was evaporated under vacuum below 40° C. to approximately ⅓ of its original volume
CUSTOM
Type
CUSTOM
Details
to provide pale yellow oily residue
CUSTOM
Type
CUSTOM
Details
This oily residue was triturated with diethyl ether and ether
CUSTOM
Type
CUSTOM
Details
was decanted (40 ml×2)
CUSTOM
Type
CUSTOM
Details
The crude solid was again triturated with dichloromethane (40 ml×2) and solvents
CUSTOM
Type
CUSTOM
Details
were decanted
CUSTOM
Type
CUSTOM
Details
The final solid was dried under vacuum below 40° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[Na]
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
Name
Type
product
Smiles
S(=O)(=O)(O)ON1[C@@H]2CC[C@H](N(C1=O)C2)CN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.